The compound can be derived from various natural sources or synthesized through chemical reactions involving starting materials such as 4-hydroxycoumarin and methanol derivatives. Its synthesis has been explored in several studies focusing on the development of new derivatives with enhanced biological activities.
3,4-Dimethoxy-2H-chromen-2-one belongs to the class of compounds known as coumarins, which are widely recognized for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
The synthesis of 3,4-Dimethoxy-2H-chromen-2-one can be achieved through several methods:
The reaction conditions typically include:
The molecular structure of 3,4-Dimethoxy-2H-chromen-2-one consists of:
The general formula can be represented as:
Key structural data include:
3,4-Dimethoxy-2H-chromen-2-one undergoes various chemical reactions:
For instance, when reacted with dicyclohexylamine under optimized conditions, novel derivatives were synthesized with significant yields . The reactions are typically monitored using techniques such as thin-layer chromatography and NMR spectroscopy for product identification.
The biological activity of 3,4-Dimethoxy-2H-chromen-2-one is often attributed to its ability to interact with various biological targets:
Studies have shown that modifications on the chromenone structure can enhance its activity against specific cancer cell lines . The structure–activity relationship indicates that the presence of methoxy groups significantly influences its pharmacological properties.
Relevant analytical techniques such as infrared spectroscopy and nuclear magnetic resonance spectroscopy are employed to confirm the identity and purity of synthesized compounds .
3,4-Dimethoxy-2H-chromen-2-one has several notable applications in scientific research:
3,4-Dimethoxy-2H-chromen-2-one belongs to the coumarin family of natural benzopyrones, initially isolated from Dipteryx odorata (tonka beans) in 1820. While simple coumarins are widespread in plants like cinnamon and sweet clover, the specific 3,4-dimethoxy substitution pattern is relatively rare in nature. This derivative is primarily obtained through semi-synthetic modification of naturally occurring precursors like 4-hydroxycoumarin or fraxetin. Cassia cinnamon (Cinnamomum cassia) contains high coumarin levels (0.085–0.310 mg/g) and serves as a key source material for synthetic derivation due to its structural similarity [2] [7]. The compound’s discovery emerged from medicinal chemistry efforts to enhance the bioactivity profile of natural coumarins by introducing methoxy groups at strategic positions, improving lipophilicity and target binding affinity.
Table 1: Natural Sources Relevant to Coumarin Derivatives
Plant Source | Coumarin Concentration | Relevance to 3,4-Dimethoxy Derivative |
---|---|---|
Cassia cinnamon | 0.085–0.310 mg/g | Precursor for semi-synthesis |
Tonka beans | ~3% by dry weight | Source of simple coumarin |
Sweet woodruff | 0.03–0.15% | Contains umbelliferone derivatives |
Justicia pectoralis | Variable | Source of coumarin glycosides |
3,4-Dimethoxy-2H-chromen-2-one features a benzopyrone core with two methoxy (-OCH₃) groups at the C3 and C4 positions on the pyrone ring. This substitution pattern distinguishes it from other coumarin subclasses:
The 3,4-dimethoxy configuration enhances molecular planarity and electron density compared to unsubstituted coumarin. Key molecular descriptors include:
This structure allows π-π stacking interactions with aromatic amino acid residues in biological targets while the methoxy groups provide steric bulk that influences binding pocket accommodation [9].
The 3,4-dimethoxy-2H-chromen-2-one scaffold gained prominence with the development of KCN1 (3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide), a potent HIF-1 inhibitor. HIF-1 is a master regulator of tumor adaptation to hypoxia, driving angiogenesis (via VEGF), glycolysis (via GLUT-1), and metastasis. Unlike agents targeting HIF-1α degradation, 3,4-dimethoxy-2H-chromen-2-one-based inhibitors disrupt the HIF-1α/p300 protein-protein interaction (PPI):
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8